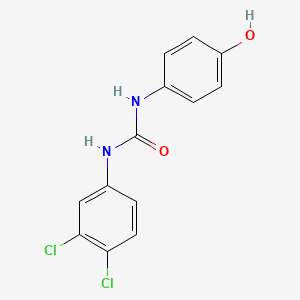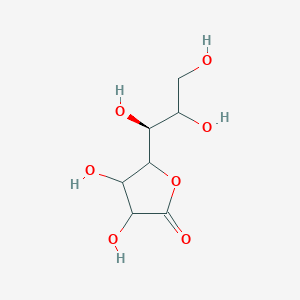
4-Propanoylphenyl 2-chloro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propanoylphenyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C16H12ClNO5 and a molecular weight of 333.731 g/mol . This compound is known for its unique structural features, which include a propanoyl group attached to a phenyl ring and a chloro-nitrobenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl 2-chloro-4-nitrobenzoate typically involves the esterification of 4-propanoylphenol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Propanoylphenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-Propanoylphenyl 2-chloro-4-aminobenzoate.
Hydrolysis: 4-Propanoylphenol and 2-chloro-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Propanoylphenyl 2-chloro-4-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Propanoylphenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Propanoylphenyl 2-chloro-5-nitrobenzoate
- 4-Propanoylphenyl 3-chloro-4-nitrobenzoate
- 4-Propanoylphenyl 2-chloro-3-nitrobenzoate
Uniqueness
4-Propanoylphenyl 2-chloro-4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H12ClNO5 |
|---|---|
Peso molecular |
333.72 g/mol |
Nombre IUPAC |
(4-propanoylphenyl) 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C16H12ClNO5/c1-2-15(19)10-3-6-12(7-4-10)23-16(20)13-8-5-11(18(21)22)9-14(13)17/h3-9H,2H2,1H3 |
Clave InChI |
XHHXSPYRWPTXCC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11994097.png)
![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![Methyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994121.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)
